4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Overview
Description
4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group, a piperazine ring, and a carboxylic acid group, making it a versatile molecule for research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxyaniline and 4-methylpiperazine as the primary starting materials.
Reaction Steps: The process involves the formation of an amide bond between 4-hydroxyaniline and a suitable acyl chloride or carboxylic acid derivative. Subsequently, the piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Large-scale production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine, if present.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic bonds with biological targets. The carboxylic acid group can participate in acid-base reactions, influencing the compound's solubility and bioavailability.
Comparison with Similar Compounds
4-((4-Hydroxyphenyl)amino)-2-(piperazin-1-yl)-4-oxobutanoic acid: Lacks the methyl group on the piperazine ring.
4-((4-Hydroxyphenyl)amino)-2-(3,4-dimethylpiperazin-1-yl)-4-oxobutanoic acid: Has an additional methyl group on the piperazine ring.
Uniqueness: The presence of the methyl group on the piperazine ring in 4-((4-Hydroxyphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid enhances its lipophilicity and potentially its binding affinity to biological targets, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for various fields.
Properties
IUPAC Name |
4-(4-hydroxyanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-17-6-8-18(9-7-17)13(15(21)22)10-14(20)16-11-2-4-12(19)5-3-11/h2-5,13,19H,6-10H2,1H3,(H,16,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOTVTPPFQXKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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